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molecular formula C10H7NNa2O6S2 B8414122 Disodium 4-aminonaphthalene-2,6-disulphonate CAS No. 83929-50-4

Disodium 4-aminonaphthalene-2,6-disulphonate

Cat. No. B8414122
M. Wt: 347.3 g/mol
InChI Key: SUDBBOWLAJFXGH-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Patent
US04129590

Procedure details

A 45.0 g amount of (62.5%) 1-naphthylamine-3,7-disulfonic acid is suspended in 200 ml of water and 30 ml of 5N sodium hydroxide is added to it. The solution is warmed and absolute ethyl alcohol is added until a cloudy precipitate forms. The solution is cooled and the solid is collected by filtration and is washed with 85% ethyl alcohol, ethyl alcohol and ether. The product is dried in vacuo at 110° C. to give 21.0 g of 4-amino-2,6-naphthalenedisulfonic acid disodium salt.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:5](=[C:6]([NH2:15])[CH:7]=[C:8]([S:11]([OH:14])(=[O:13])=[O:12])[CH:9]=2)[CH:4]=[C:3]([S:16]([OH:19])(=[O:18])=[O:17])[CH:2]=1.[OH-].[Na+:21].C(O)C>O>[Na+:21].[Na+:21].[NH2:15][C:6]1[C:5]2[C:10](=[CH:1][CH:2]=[C:3]([S:16]([O-:19])(=[O:18])=[O:17])[CH:4]=2)[CH:9]=[C:8]([S:11]([O-:14])(=[O:13])=[O:12])[CH:7]=1 |f:1.2,5.6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)O)N)S(=O)(=O)O
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution is warmed
TEMPERATURE
Type
TEMPERATURE
Details
The solution is cooled
FILTRATION
Type
FILTRATION
Details
the solid is collected by filtration
WASH
Type
WASH
Details
is washed with 85% ethyl alcohol, ethyl alcohol and ether
CUSTOM
Type
CUSTOM
Details
The product is dried in vacuo at 110° C.

Outcomes

Product
Name
Type
product
Smiles
[Na+].[Na+].NC1=CC(=CC2=CC=C(C=C12)S(=O)(=O)[O-])S(=O)(=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 21 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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